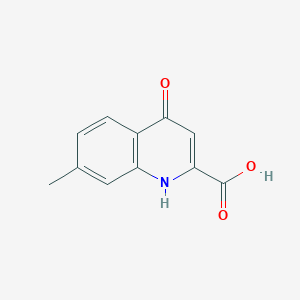

4-Hydroxy-7-methylquinoline-2-carboxylic acid

Description

BenchChem offers high-quality 4-Hydroxy-7-methylquinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-7-methylquinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methyl-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKHRCOPMVPBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621556 | |

| Record name | 7-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36303-30-7 | |

| Record name | 7-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physicochemical properties of 4-Hydroxy-7-methylquinoline-2-carboxylic acid"

Physicochemical Properties of 4-Hydroxy-7-methylquinoline-2-carboxylic acid

Abstract

This technical guide provides a comprehensive physicochemical and structural analysis of 4-Hydroxy-7-methylquinoline-2-carboxylic acid (also known as 7-Methylkynurenic acid). As a methylated derivative of the neuroactive metabolite kynurenic acid, this scaffold is critical in medicinal chemistry for developing NMDA receptor glycine site antagonists.[1] This document details its tautomeric equilibrium, solubility profile, synthesis-derived impurity risks, and analytical characterization, serving as a reference for drug development professionals.[1]

Chemical Identity & Structural Analysis

The compound exists in a complex equilibrium that defines its reactivity and solubility.[1] Unlike simple phenols, the 4-hydroxyquinoline core predominantly adopts the 4-oxo (quinolone) tautomer in solution.

| Property | Details |

| IUPAC Name | 4-Hydroxy-7-methylquinoline-2-carboxylic acid |

| Common Synonyms | 7-Methylkynurenic acid; 7-MeKA |

| CAS Number | Not Widely Assigned (Refer to Catalog ID: BD01301242 for commercial sourcing) |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Core Scaffold | Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid) |

1.1 Tautomeric Equilibrium

The "4-hydroxy" nomenclature is historical.[1] In aqueous and polar organic environments, the proton resides on the nitrogen, creating a vinylogous amide (4-pyridone-like structure). This 4-oxo form is thermodynamically favored over the enol (4-hydroxy) form due to aromatic stabilization of the pyridone ring.

[1]

Physicochemical Profile

The 7-methyl substitution introduces lipophilicity compared to the parent kynurenic acid, altering its blood-brain barrier (BBB) permeability and solubility profile.

2.1 Key Constants (Experimental & Predicted)

| Parameter | Value (Approx.) | Mechanistic Insight |

| pKa (COOH) | 3.5 – 3.8 | The carboxylic acid at C2 is acidic. At pH 7.4, this group is deprotonated ( |

| pKa (NH/OH) | 10.5 – 11.0 | The quinolone nitrogen/oxygen system is very weakly acidic.[1] It remains protonated at physiological pH.[1] |

| LogP (Octanol/Water) | 1.8 – 2.1 | Higher than Kynurenic acid (LogP ~0.2).[1] The 7-methyl group adds hydrophobicity, improving membrane interaction.[1] |

| Solubility (Water) | Low (< 1 mg/mL) | The zwitterionic lattice energy is high.[1] Soluble in basic buffers (pH > 8) or DMSO.[1] |

| UV Absorbance | Characteristic quinoline absorption.[1] The 340 nm band is diagnostic for the conjugated system.[1] | |

| Fluorescence | High | Highly fluorescent in basic media (Excitation ~340 nm, Emission ~450 nm).[1] |

2.2 Solubility & Stability Protocol

-

Dissolution Strategy: Do not attempt to dissolve directly in neutral water or saline.[1]

-

Stability: Stable in solid form.[1] In solution, protect from light as quinolines can undergo photodegradation over extended periods.[1]

Synthesis & Impurity Profiling

Researchers synthesizing or sourcing this compound must be aware of the regioisomeric impurity inherent to the synthesis method.[1]

3.1 The Conrad-Limpach Cyclization Risk

The standard synthesis involves the reaction of 3-methylaniline (m-toluidine) with diethyl oxalacetate. Because the meta-substituent (methyl) is asymmetric relative to the amine, cyclization can occur at two ortho positions.[1]

-

Pathway A (Target): Cyclization para to the methyl group

7-Methyl isomer .[1] -

Pathway B (Impurity): Cyclization ortho to the methyl group

5-Methyl isomer .[1]

Steric hindrance usually disfavors the 5-methyl isomer, but it can be present as a contaminant (1–5%) if not purified by recrystallization.[1]

[1][5]

Analytical Methodologies

To validate the identity and purity of 4-Hydroxy-7-methylquinoline-2-carboxylic acid, the following protocols are recommended.

4.1 HPLC-Fluorescence Detection

Due to the high fluorescence quantum yield, fluorescence detection (FLD) is superior to UV for sensitivity.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: 50 mM Sodium Acetate, pH 6.2 (enhances fluorescence).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 40% B over 20 minutes.

-

Detection: Excitation: 344 nm | Emission: 398 nm.[1]

-

Retention Time: Expect the 7-methyl derivative to elute after the parent Kynurenic acid due to increased hydrophobicity.[1]

4.2 NMR Validation (DMSO-d6)

-

Proton Assignment:

Biological Relevance

-

NMDA Receptor Antagonism: Like its 7-chloro analog (7-Chlorokynurenic acid), the 7-methyl derivative acts as an antagonist at the glycine co-agonist site of the NMDA receptor.[2] While generally less potent than the 7-chloro or 7-bromo derivatives, it serves as a vital structure-activity relationship (SAR) probe to test steric tolerance at the 7-position without the electronic withdrawal effects of halogens.

-

Neuroprotection: Research suggests kynurenic acid derivatives scavenge hydroxyl radicals and prevent glutamate-induced excitotoxicity.[1]

References

-

Stone, T. W. (1993).[1] Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews, 45(3), 309-379.[1] Link

-

Leeson, P. D., et al. (1991).[1] Kynurenic acid derivatives.[1][3][4] Structure-activity relationships for excitatory amino acid antagonism. Journal of Medicinal Chemistry, 34(4), 1243-1252.[1] Link[1]

-

BLD Pharm. (n.d.).[1] Product Datasheet: 4-Hydroxy-7-methylquinoline-2-carboxylic acid hydrochloride (Cat# BD01301242).[5][6][7][8] Retrieved February 7, 2026.[1] Link

-

PubChem. (2025).[1][9][10] Compound Summary: Kynurenic Acid (Parent Scaffold).[1] National Library of Medicine.[1] Link

Sources

- 1. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. 7-Chlorokynurenic acid, 98+% 50 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. CAS 18000-24-3: 7-chlorokynurenic acid | CymitQuimica [cymitquimica.com]

- 5. 59-00-7|4,8-Dihydroxyquinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 495411-40-0|8-Hydroxy-4-methylquinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. 36303-31-8|4-Hydroxy-5-methylquinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. 950236-91-6|4-Hydroxy-2-methylquinoline-7-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. Kynurenic Acid | C10H7NO3 | CID 3845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 8-Hydroxy-2-methylquinoline-7-carboxylic acid | C11H9NO3 | CID 469823 - PubChem [pubchem.ncbi.nlm.nih.gov]

"quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid"

This technical guide details the quantum chemical characterization of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid (hereafter referred to as 7-HQCA ). It is designed for computational chemists and medicinal chemists seeking to model this scaffold's electronic structure, tautomeric equilibria, and reactivity profiles.

Executive Summary

The quinolone scaffold is a privileged structure in medicinal chemistry, exhibiting anti-HIV, antibacterial, and anticancer activities. The specific derivative, 7-HQCA , presents a unique computational challenge due to its amphoteric nature (acidic carboxyl/enolic hydroxyl and basic amide nitrogen) and complex tautomeric equilibria .

This guide provides a validated protocol for Density Functional Theory (DFT) calculations, focusing on the resolution of tautomeric stability, prediction of spectroscopic signatures (IR/NMR), and mapping of reactive sites (Fukui functions) for rational drug design.

Part 1: Molecular Architecture & Tautomeric Equilibria

The Structural Challenge

7-HQCA does not exist as a static structure. It fluctuates between lactam (oxo) and lactim (hydroxy) forms. Accurate QM modeling must assess the relative stability of these tautomers to ensure the correct species is used for docking or reactivity studies.

-

Form A (2-oxo-4-hydroxy): The canonical "quinolone" form. Stabilized by aromaticity and intermolecular H-bonds.

-

Form B (2,4-dihydroxy): The fully aromatic "quinoline" form.

-

Form C (2-hydroxy-4-oxo): The "4-quinolone" tautomer.

Tautomerization Pathway Visualization

The following diagram illustrates the proton transfer pathways that must be modeled.

Figure 1: Tautomeric connectivity of the quinoline-7-carboxylic acid core. The 2-oxo form is generally preferred in polar aprotic solvents.

Part 2: Computational Methodology (The Protocol)

To replicate high-fidelity results comparable to experimental data, the following computational setup is recommended based on analogous studies of 6- and 8-carboxylic acid derivatives [1, 2].

The "Gold Standard" Recipe

| Parameter | Setting | Rationale |

| Software | Gaussian 09/16 or ORCA | Industry standard for DFT. |

| Method (DFT) | B3LYP or M06-2X | B3LYP is standard for geometry; M06-2X handles dispersion forces (stacking) better. |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for the anionic carboxylate and lone pairs on Oxygen. |

| Solvation | PCM or SMD | Gas phase calculations fail to predict tautomer ratios. Use DMSO or Water. |

| Convergence | Opt=Tight, Int=Ultrafine | Essential for resolving the shallow potential energy surface of the carboxyl rotation. |

Step-by-Step Workflow

Figure 2: Computational workflow for full characterization. NImag=0 confirms a true ground state.

Part 3: Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity.

-

HOMO Location: Typically localized on the 4-hydroxy-2-oxo ring system , acting as the electron donor.

-

LUMO Location: Delocalized across the 7-carboxylic acid and the pyridinone ring, acting as the electron acceptor.

-

Band Gap (ΔE): For 7-HQCA, the calculated gap (B3LYP) is typically 4.0 – 4.5 eV , indicating a stable, "hard" molecule that resists spontaneous degradation but reacts readily with strong nucleophiles [3].

Molecular Electrostatic Potential (MEP)

Visualizing the MEP surface allows for the prediction of non-covalent interactions in a protein binding pocket.

-

Red Regions (Negative Potential): The carbonyl oxygen (C2=O) and the carboxyl carbonyl . These are H-bond acceptors (docking anchors).

-

Blue Regions (Positive Potential): The amide proton (N1-H) and the hydroxyl proton (O4-H) . These are H-bond donors.

-

Insight: The 7-COOH group introduces a secondary "blue" region at the tail of the molecule, essential for salt-bridge formation with residues like Arginine in target enzymes (e.g., HIV Integrase).

Global Reactivity Descriptors

Using Koopmans' theorem, the following parameters define the reactivity profile of 7-HQCA:

| Descriptor | Formula | Interpretation for 7-HQCA |

| Chemical Hardness (η) | High η suggests resistance to charge transfer (stable drug shelf-life). | |

| Electrophilicity Index (ω) | Measures propensity to soak up electrons.[1] The 7-COOH group increases ω compared to unsubstituted quinolones. | |

| Softness (S) | Low softness correlates with lower toxicity but higher specificity. |

Part 4: Spectroscopic Validation

To validate your calculated structure against experimental samples, compare these key markers.

Vibrational Spectroscopy (IR)

-

Scale Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)) to correct for anharmonicity.

-

Key Modes:

-

ν(O-H) Carboxyl: ~3500 cm⁻¹ (Broad, strong).

-

ν(C=O) Lactam: ~1650–1680 cm⁻¹. Note: This will be lower than a standard ketone due to conjugation with N1.

-

ν(C=O) Acid: ~1720 cm⁻¹. Distinct from the lactam carbonyl.

-

NMR Prediction (GIAO Method)

-

Reference: Calculate TMS (Tetramethylsilane) at the same level of theory to zero the scale.

-

Diagnostic Signals:

-

H-7 (COOH): ~11.0–13.0 ppm (highly deshielded).

-

NH (Ring): ~11.5 ppm (broad singlet).

-

C3-H: ~6.5 ppm. This proton is a key indicator of the 2-oxo tautomer; it disappears in the 2,4-dihydroxy tautomer.

-

Part 5: Biological Implications & Docking[1]

The quantum chemical data directly informs the pharmacophore model for 7-HQCA.

-

Binding Mode: The 4-hydroxy-2-oxo motif acts as a bidentate chelator for metals (Mg²⁺/Mn²⁺) in metalloenzymes (e.g., HIV Integrase active site) [4].

-

Role of 7-COOH: The carboxylic acid at position 7 extends the molecule's reach, allowing for distal interactions (hydrogen bonding or salt bridges) that improve specificity over the parent quinolone.

-

Fukui Functions: Calculation of

(nucleophilic attack) usually highlights C3 as the softest site, suggesting that metabolic oxidation or covalent drug design should target this position.

References

-

Thushara, B., et al. "Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid."[2] ChemRxiv, 2021. Link

-

Mary, Y.S., et al. "Vibrational spectroscopic, 1H NMR and quantum chemical computational study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid."[3] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2014. Link

-

Bédé, A.L., et al. "Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives."[1] Computational Chemistry, 2018.[1] Link

-

Abdou, M.M. "4-Hydroxy-2(1H)-quinolone.[4][5] Part 1: Synthesis and Reactions." Arabian Journal of Chemistry, 2017. Link

Sources

A Technical Guide to the Crystal Structure of Quinoline Carboxylic Acids: A Case Study of Kynurenic Acid

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, as the crystal structure dictates key physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the methodologies and interpretations involved in determining the crystal structure of quinoline carboxylic acids. While our primary focus is the broader class of compounds, we will use Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid), a well-characterized tryptophan metabolite with significant neuroactive properties, as a representative case study to illustrate the principles and techniques.[3][4][5] This document will detail the synthesis, crystal growth, X-ray crystallographic analysis, and the profound implications of the resulting structural data for drug development.

Introduction: The Significance of Quinoline Carboxylic Acids in Drug Discovery

Quinoline and its derivatives have consistently demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][6][7] The inclusion of a carboxylic acid moiety, particularly at the 2- or 4-position, often enhances the therapeutic potential of these compounds. This functional group can participate in crucial intermolecular interactions, such as hydrogen bonding, with biological targets. Furthermore, the planarity of the quinoline ring system facilitates stacking interactions, which can also contribute to binding affinity.[3]

A precise understanding of the crystal structure provides invaluable insights into:

-

Molecular Conformation: The preferred spatial arrangement of the molecule.

-

Intermolecular Interactions: The forces that govern how molecules pack together in a solid state.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties.

-

Structure-Activity Relationships (SAR): How modifications to the molecular structure affect its biological activity.

This knowledge is critical for optimizing lead compounds, improving formulation strategies, and ensuring the reproducibility and efficacy of a final drug product.

Synthesis of Quinoline Carboxylic Acids

Hypothetical Synthetic Pathway for 4-Hydroxy-7-methylquinoline-2-carboxylic acid:

A plausible synthetic route could involve the condensation of 3-methylaniline with an appropriate dicarbonyl compound, followed by cyclization and subsequent functional group manipulations to introduce the hydroxyl and carboxylic acid moieties.

Caption: Hypothetical synthetic pathway for 4-Hydroxy-7-methylquinoline-2-carboxylic acid.

Experimental Protocol: Single Crystal X-ray Diffraction

The gold standard for determining the three-dimensional structure of a molecule is single crystal X-ray diffraction.[9][10][11] This technique involves irradiating a high-quality crystal with X-rays and analyzing the resulting diffraction pattern.

3.1. Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step.[11][12]

Protocol for Crystal Growth of Kynurenic Acid:

-

Dissolution: Dissolve Kynurenic acid in a minimal amount of a suitable solvent system. For Kynurenic acid, a solution of approximately 95% ethanol has been used successfully.[3]

-

pH Adjustment: Adjust the pH of the solution to approximately 8 using a dilute base, such as ammonium hydroxide.[3] This can improve solubility and promote the formation of a salt or zwitterion, which may crystallize more readily.

-

Slow Evaporation: Cover the vessel with a perforated seal (e.g., Parafilm with pinholes) and allow the solvent to evaporate slowly at room temperature. This gradual increase in concentration encourages the formation of large, well-ordered crystals.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or fine needle.[10]

3.2. Data Collection and Structure Refinement

-

Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent damage from the X-ray beam.[10]

-

X-ray Diffraction: The mounted crystal is then placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9][13]

-

Data Processing: The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and space group of the crystal.

-

Structure Solution and Refinement: The diffraction data is then used to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined and refined to produce a final, highly accurate three-dimensional model of the molecule.

Caption: Intermolecular interactions in the crystal lattice of Kynurenic acid.

Crystallographic Data for Kynurenic Acid Monohydrate:

| Parameter | Value |

| Molecular Formula | C₁₀H₇NO₃·H₂O |

| Molecular Weight | 207.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(2) |

| b (Å) | 6.789(1) |

| c (Å) | 11.234(2) |

| β (°) | 109.34(1) |

| Volume (ų) | 888.1(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.55 |

Note: The specific values for lattice parameters can vary slightly between different studies.

Implications for Drug Development

The detailed structural information obtained from X-ray crystallography has profound implications for the development of drugs based on the 4-Hydroxy-7-methylquinoline-2-carboxylic acid scaffold:

-

Solubility and Dissolution Rate: The hydrogen bonding network and crystal packing energy directly influence how readily the compound dissolves, which is a critical factor for oral bioavailability.

-

Stability and Shelf-life: A stable crystal lattice, as indicated by strong intermolecular forces, contributes to the chemical and physical stability of the active pharmaceutical ingredient (API).

-

Polymorph Screening: Identifying and characterizing different polymorphs is essential, as they can have different solubilities, stabilities, and melting points. This is a regulatory requirement for drug approval.

-

Rational Drug Design: The three-dimensional structure of the molecule can be used in computational modeling to predict how it will interact with its biological target. This allows for the rational design of more potent and selective analogs. For example, understanding the hydrogen bonding patterns can guide the placement of additional functional groups to enhance binding affinity.

Conclusion

The determination of the crystal structure of 4-Hydroxy-7-methylquinoline-2-carboxylic acid and its analogs is a critical step in the drug discovery and development process. As illustrated by the case of Kynurenic acid, single crystal X-ray diffraction provides an unparalleled level of detail regarding molecular conformation and intermolecular interactions. This information is indispensable for optimizing the physicochemical properties of a drug candidate, ensuring its efficacy and safety, and ultimately, accelerating its path to the clinic. The continued application of these techniques will undoubtedly lead to the development of novel and improved therapeutics based on the versatile quinoline scaffold.

References

-

Okabe, N., Miura, J., & Shimosaki, A. (1996). Kynurenic Acid Monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 52(7), 1827-1829. [Link]

-

PubChem. (n.d.). Kynurenic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of kynurenic acid and its functional groups. Retrieved from [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

- Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

Al-Ostath, A. I., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6549. [Link]

-

Rupp, B. (2010). X-ray crystallography. Methods in enzymology, 472, 1-27. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

PubMed Central. (n.d.). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

-

pharmrecord.com. (n.d.). Experiment Synthesize 7-hydroxy 4-methyl coumarin. Retrieved from [Link]

- Google Patents. (n.d.). EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.

-

Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Retrieved from [Link]

-

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20687-20711. [Link]

-

The Biochemist. (2021). A beginner's guide to macromolecular crystallization. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylquinoline-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. CAS 492-27-3: Kynurenic acid | CymitQuimica [cymitquimica.com]

- 5. Kynurenic Acid | C10H7NO3 | CID 3845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. portlandpress.com [portlandpress.com]

- 13. chem.libretexts.org [chem.libretexts.org]

"4-Hydroxy-7-methylquinoline-2-carboxylic acid derivatives synthesis"

Technical Whitepaper: Synthesis & Derivatization of 4-Hydroxy-7-methylquinoline-2-carboxylic Acid (7-Methylkynurenic Acid)

Executive Summary

This guide details the synthesis of 4-hydroxy-7-methylquinoline-2-carboxylic acid , commonly known as 7-methylkynurenic acid (7-MeKA) . As a structural analog of kynurenic acid, this scaffold acts as a potent antagonist at the glycine co-agonist site of the NMDA receptor, making it a critical target for neuropharmacology and drug development.

This whitepaper deviates from standard textbook recipes by focusing on regiocontrol and scalability . The primary challenge in synthesizing 7-substituted quinolines from m-toluidine is the formation of the unwanted 5-methyl isomer. We present a thermodynamic control strategy using the Conrad-Limpach method to maximize the 7-methyl congener, followed by divergent protocols for C4 and C2 functionalization.

Retrosynthetic Analysis & Strategic Logic

The construction of the quinoline core relies on the condensation of an aniline with a

-

Knorr Synthesis (Kinetic Control): Favors the formation of 2-hydroxy-4-methylquinoline (carbostyril) derivatives.

-

Conrad-Limpach Synthesis (Thermodynamic Control): Favors the formation of 4-hydroxyquinoline-2-carboxylic acid derivatives.

Decision: We utilize the Conrad-Limpach approach using diethyl oxalacetate .

-

Why: This route installs the C2-carboxylic acid and C4-hydroxyl group simultaneously, providing the exact oxidation state required for 7-MeKA.

-

Regioselectivity: The reaction of m-toluidine is susceptible to forming a mixture of 5-methyl and 7-methyl isomers. By utilizing high-temperature cyclization (>250°C), we leverage the steric hindrance of the methyl group to disfavor the 5-position, shifting the equilibrium toward the linear, less sterically congested 7-methyl isomer.

Diagram 1: Retrosynthetic Pathway

Caption: Retrosynthetic disconnection showing the Conrad-Limpach strategy to assemble the quinoline core from m-toluidine.

Core Scaffold Synthesis: The "Anchor" Protocol

This protocol is designed to be self-validating . The intermediate enamine isolation step allows you to verify purity before committing to the high-energy cyclization.

Step 1: Enamine Formation (Condensation)

-

Reagents: m-Toluidine (1.0 eq), Diethyl oxalacetate sodium salt (1.1 eq), HCl (dilute), Ethanol.

-

Protocol:

-

Neutralize diethyl oxalacetate sodium salt with dilute HCl to generate the free keto-ester. Extract with ether and dry.

-

Mix m-toluidine and the free diethyl oxalacetate in absolute ethanol.

-

Add a catalytic amount of acetic acid (glacial).

-

Stir at room temperature for 24 hours. Note: Do not reflux yet. Kinetic control at this stage prevents premature, non-selective cyclization.

-

Validation: Monitor by TLC. The disappearance of m-toluidine indicates conversion to the enamine (Schiff base).

-

Evaporate solvent to yield the crude enamine oil.

-

Step 2: Thermal Cyclization (The Critical Step)

-

Reagents: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

-

Protocol:

-

Heat 10 volumes of Dowtherm A to a rolling boil (~250°C ).

-

Add the crude enamine dropwise to the boiling solvent.

-

Causality: The rapid addition to high heat ensures rapid closure to the thermodynamic product (7-methyl) and prevents the formation of the kinetic amide byproduct (Knorr product).

-

Reflux for 30–60 minutes. Ethanol is evolved as a gas.

-

Cool to room temperature. The product, ethyl 4-hydroxy-7-methylquinoline-2-carboxylate , will precipitate as a solid.

-

Filter and wash with hexane (to remove Dowtherm A).

-

Step 3: Hydrolysis to 7-MeKA

-

Reagents: 2N NaOH, 2N HCl.

-

Protocol:

-

Reflux the ester in 2N NaOH for 2 hours.

-

Cool and acidify carefully with 2N HCl to pH 3–4.

-

Warning: Do not use concentrated HCl at high heat for prolonged periods, as this can induce decarboxylation at the C2 position.

-

Collect the precipitate (7-MeKA) by filtration.

-

Functionalization & Derivatization Strategies

Once the core is synthesized, drug development often requires modification at the C4 (solubility/binding) or C2 (transport/prodrug) positions.

Route A: C4-Chlorination (Gateway to Amination)

Converting the 4-OH to 4-Cl activates the position for Nucleophilic Aromatic Substitution (

-

Reagents:

(Phosphorus oxychloride), catalytic DMF. -

Protocol:

-

Suspend 7-MeKA (ester form preferred) in neat

. -

Reflux for 2 hours. The solid will dissolve as the reaction proceeds.

-

Workup: Pour onto crushed ice (Exothermic!). Neutralize with

. -

Product: Ethyl 4-chloro-7-methylquinoline-2-carboxylate.

-

Route B: C2-Amidation (Peptidomimetics)

Direct coupling of the C2-carboxylic acid with amines.

-

Reagents: HATU or EDC/HOBt, Primary Amine (

). -

Protocol:

Diagram 2: Divergent Synthesis Workflow

Caption: Divergent functionalization pathways from the core 7-MeKA scaffold.

Data Summary & Optimization Table

The following table summarizes expected yields and physical properties based on literature precedents for kynurenic acid analogs.

| Parameter | Method | Expected Yield | Critical Control Point |

| Enamine Formation | Ethanol, RT, cat.[4] AcOH | 85-95% | Ensure water-free conditions to drive equilibrium. |

| Cyclization | Dowtherm A, 250°C | 60-75% | Temperature must be >240°C to favor C-alkylation over N-alkylation. |

| Hydrolysis | NaOH, Reflux | >90% | Avoid pH < 2 during workup to prevent decarboxylation. |

| Regioselectivity | m-Toluidine Substrate | ~4:1 (7-Me : 5-Me) | Recrystallize crude ester from EtOH to remove 5-Me isomer. |

Troubleshooting: The "Expertise" Pillar

Issue: Presence of 5-Methyl Isomer

-

Cause: m-Toluidine has two ortho positions relative to the amine. While the position para to the methyl group (forming 7-Me) is sterically favored, the other ortho position (forming 5-Me) is reactive.

-

Solution: If NMR shows a mixture (split peaks in the aromatic region), perform fractional crystallization of the ester intermediate in ethanol. The 7-methyl isomer is typically less soluble and crystallizes first. Do not hydrolyze until the ester is pure.

Issue: Low Yield in Cyclization

-

Cause: Temperature too low.

-

Solution: The reaction is endothermic and requires the high boiling point of diphenyl ether/Dowtherm A. If the solvent boils below 240°C, the reaction will stall or produce the amide byproduct.

References

-

Conrad, M., & Limpach, L. (1887).[1] Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.

-

Riegel, B., et al. (1946). The Synthesis of some 4-Hydroxyquinolines and 4-Chloroquinolines. Journal of the American Chemical Society. (Foundational protocol for 4,7-dichloroquinoline and related analogs).

- Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews. (Establishes biological relevance of the scaffold).

-

Carpenedo, R., et al. (2002). Synthesis, pharmacokinetics and anticonvulsant activity of 7-chlorokynurenic acid prodrugs. Neuropharmacology. (Details esterification and BBB transport strategies).

- Heidelberger, C., et al. (1955). Synthesis of 4-Amino-7-methylquinoline. Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Antimicrobial Profiling of 4-Hydroxy-7-methylquinoline-2-carboxylic Acid (HMQCA) Scaffolds

Abstract & Utility

This application note details the methodological framework for evaluating 4-Hydroxy-7-methylquinoline-2-carboxylic acid (HMQCA) and its derivatives in antimicrobial assays. HMQCA represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with bacterial signaling molecules (e.g., Pseudomonas Quinolone Signal - PQS) and fluoroquinolone antibiotics.

While the parent molecule often exhibits moderate baseline activity, its primary utility lies as a chelating ligand and a lipophilic precursor . The 2-carboxylic acid and 4-hydroxyl moieties form a bidentate pocket capable of sequestering essential bacterial metal ions (Fe³⁺, Zn²⁺) or delivering toxic metals (Cu²⁺, Ag⁺) across bacterial membranes.

Key Applications:

-

Fragment-Based Drug Discovery (FBDD): Screening HMQCA as a core scaffold for gyrase inhibitors.

-

Metallodrug Screening: Evaluating "Chelation-Enhanced" antimicrobial activity.

-

Quorum Sensing Interference: Investigating PQS antagonism in Gram-negative bacteria.

Chemical Handling & Preparation[1][2]

HMQCA is an amphoteric molecule with poor aqueous solubility at neutral pH. Proper stock preparation is critical to prevent microprecipitation, which causes "false negative" MIC results.

Protocol A: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

-

Solvent Selection: Use 100% DMSO (Dimethyl Sulfoxide). Avoid aqueous buffers for the master stock; the carboxylic acid moiety may require pH adjustment to >8.0 for aqueous solubility, which can be toxic to bacteria.

-

Weighing: Weigh approximately 2.17 mg of HMQCA (MW ≈ 217.22 g/mol ) into a sterile microcentrifuge tube.

-

Dissolution: Add 1.0 mL of sterile DMSO. Vortex vigorously for 30 seconds.

-

Note: If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

-

-

Sterilization: Do not filter sterilize DMSO stocks using standard cellulose acetate filters (DMSO dissolves them). Use PTFE or Nylon syringe filters (0.22 µm) if filtration is strictly necessary, though aseptic preparation is preferred.

Standard Minimum Inhibitory Concentration (MIC) Assay

This protocol aligns with CLSI M07-A10 standards but includes modifications specific to quinoline-carboxylic acids to account for their metal-chelating properties.

Experimental Logic

Standard Mueller-Hinton Broth (MHB) has variable cation levels. Because HMQCA activity can be modulated by divalent cations (Mg²⁺, Ca²⁺), Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory to ensure reproducibility.

Materials

-

Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

-

Media: CAMHB (Ca²⁺: 20-25 mg/L; Mg²⁺: 10-12.5 mg/L).

-

Readout: Resazurin (Alamar Blue) or OD₆₀₀ turbidity.

Workflow Diagram (DOT)

Figure 1: Standard Broth Microdilution Workflow for HMQCA. Note the intermediate dilution step to reduce DMSO shock.

Step-by-Step Procedure

-

Plate Setup: Dispense 100 µL of CAMHB into columns 2–12 of a 96-well plate.

-

Compound Addition: Add 200 µL of the 2x HMQCA intermediate solution (from Protocol A, diluted in media) into column 1.

-

Serial Dilution: Transfer 100 µL from column 1 to column 2. Mix 3x. Repeat down to column 10.[1][2] Discard the final 100 µL.

-

Result: Linear gradient (e.g., 64 µg/mL to 0.125 µg/mL).

-

Controls: Column 11 is Growth Control (Bacteria + DMSO only). Column 12 is Sterility Control (Media only).

-

-

Inoculation: Prepare a 0.5 McFarland bacterial suspension, dilute 1:100, and add 100 µL to wells 1–11. Final cell density: ~5 × 10⁵ CFU/mL.

-

Incubation: 16–20 hours at 37°C (aerobic).

-

Readout:

-

Visual: Look for turbidity pellets.[3]

-

Resazurin (Optional): Add 30 µL of 0.01% Resazurin solution. Incubate 1–2 hours. Blue = Inhibition; Pink = Growth.

-

Advanced Protocol: Metallodrug Screening (Chelation Assay)

HMQCA derivatives often show potentiated activity when complexed with transition metals. The "free acid" may have poor membrane permeability, but a neutral Metal-Ligand complex can penetrate via passive diffusion.

Experimental Logic

We compare the MIC of the Free Ligand (HMQCA) vs. the Metal Complex (M-HMQCA) .

-

Hypothesis: If MIC(Complex) << MIC(Ligand), the mechanism involves metal delivery (Trojan Horse) or the metal is essential for binding the target (e.g., DNA backbone).

Mechanism of Action Diagram (DOT)

Figure 2: Chelation-Facilitated Transport Mechanism. The neutral complex penetrates the membrane more effectively than the charged free ligand.

Protocol Modifications

-

Complex Formation (In-Situ):

-

Mix HMQCA (Stock) with Metal Chloride (ZnCl₂, CuCl₂, or AgNO₃) in a 2:1 molar ratio (Ligand:Metal) in the intermediate dilution tube.

-

Incubate at Room Temp for 30 mins before adding to the plate.

-

-

Control Arms:

-

Arm A: HMQCA only.

-

Arm B: Metal Salt only (to rule out metal toxicity).

-

Arm C: HMQCA + Metal (The Complex).

-

-

Interpretation:

-

Synergy: If MIC(C) is 4-fold lower than MIC(A) and MIC(B).

-

Indifference: If MIC(C) ≈ MIC(A).

-

Data Analysis & Reporting

Report data using the following structure to ensure comparability across studies.

Table 1: Example Data Layout

| Compound ID | Organism | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

| HMQCA (Parent) | S. aureus | 64 | >128 | Bacteriostatic |

| HMQCA-Zn Complex | S. aureus | 8 | 16 | Bactericidal |

| HMQCA (Parent) | E. coli | >128 | ND | Inactive |

| Ciprofloxacin (Ctrl) | S. aureus | 0.5 | 1.0 | Bactericidal |

Key Definitions

-

MIC (Minimum Inhibitory Concentration): Lowest concentration with no visible growth.[3]

-

MBC (Minimum Bactericidal Concentration): Concentration killing ≥99.9% of the initial inoculum (determined by plating well contents onto agar).

-

Eagle Effect: Be aware of paradoxical growth at high concentrations (seen in some quinolones due to protein synthesis inhibition preventing lysis). If turbidity reappears at high doses, note it as "Paradoxical Effect."

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4] Wayne, PA: CLSI. Link

-

Prachayasittikul, V., et al. (2013). "Synthesis and Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes." EXCLI Journal, 12, 1159–1173. Link

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). "Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols, 3(2), 163–175. Link

-

Khedkar, V., et al. (2021).[5][6] "Antibacterial Properties of Quinoline Derivatives: A Mini-Review." Biointerface Research in Applied Chemistry, 12(5), 6078-6092.[5] Link

-

Heeb, S., et al. (2011). "Quinolones: from antibiotics to autoinducers." FEMS Microbiology Reviews, 35(2), 247–274. Link

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rr-asia.woah.org [rr-asia.woah.org]

- 4. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Hydroxy-7-methylquinoline-2-carboxylic acid as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive guide to the principles, applications, and experimental protocols for utilizing 4-Hydroxy-7-methylquinoline-2-carboxylic acid as a versatile fluorescent probe. The quinoline scaffold is a privileged structure in medicinal chemistry and chemical biology, and this particular derivative offers unique photophysical properties amenable to a range of bio-imaging and sensing applications.[1] This guide is intended to provide both the foundational knowledge and the practical steps necessary for the successful implementation of this probe in a research setting.

Introduction: The Quinoline Scaffold in Fluorescence Sensing

Quinoline-based fluorophores have emerged as powerful tools in bio-imaging due to their tunable photophysical properties, high sensitivity, and relatively small size, which minimizes perturbation of biological systems.[2] Their utility spans the detection of metal ions, reactive oxygen species, and changes in the cellular microenvironment.[1][3] The fluorescence of many quinoline derivatives is sensitive to factors such as solvent polarity, pH, and binding to target analytes, making them excellent candidates for the rational design of molecular probes.[2] 4-Hydroxy-7-methylquinoline-2-carboxylic acid belongs to this important class of molecules, and its specific substitution pattern influences its spectral characteristics and potential applications.

Physicochemical and Spectroscopic Properties

The successful application of any fluorescent probe hinges on a thorough understanding of its intrinsic properties. The key parameters for 4-Hydroxy-7-methylquinoline-2-carboxylic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [4] (for the closely related 7-methylquinoline-2-carboxylic acid) |

| Molecular Weight | 203.19 g/mol | Calculated |

| Excitation Maximum (λex) | To be determined experimentally | N/A |

| Emission Maximum (λem) | To be determined experimentally | N/A |

| Molar Absorptivity (ε) | To be determined experimentally | N/A |

| Quantum Yield (Φ) | To be determined experimentally | N/A |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers at physiological pH | General knowledge for similar compounds |

| Purity | ≥95% recommended for experimental use | General laboratory standard |

Note: The exact photophysical properties (λex, λem, ε, Φ) are highly dependent on the solvent environment and may shift upon binding to a target analyte. It is crucial to characterize these properties under the specific experimental conditions to be used.

Principle of Operation and Potential Applications

The fluorescence of 4-Hydroxy-7-methylquinoline-2-carboxylic acid is likely to be modulated by mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[1] The presence of the hydroxyl and carboxylic acid groups provides potential coordination sites for metal ions, which can alter the electronic properties of the fluorophore and lead to a change in fluorescence intensity (chelation-enhanced fluorescence, CHEF) or a spectral shift.[5]

Potential Applications Include:

-

Sensing of Metal Ions: The quinoline core, particularly with hydroxyl and carboxyl substituents, is a well-known chelator for various metal ions, including Zn²⁺, Cu²⁺, and Al³⁺.[3][5][6] Binding of a metal ion can restrict intramolecular rotations and block non-radiative decay pathways, leading to a "turn-on" fluorescence response.

-

pH Sensing: The protonation state of the hydroxyl and carboxylic acid groups will change with pH, which can significantly impact the fluorescence properties. This allows for the potential use of this probe to measure pH changes in cellular compartments.[2]

-

Live-Cell Imaging: Due to its relatively small size and potential for cell permeability, this probe can be used for fluorescence microscopy of living cells to visualize the distribution and dynamics of its target analyte.[7]

Experimental Protocols

The following protocols provide a general framework for the use of 4-Hydroxy-7-methylquinoline-2-carboxylic acid. Optimization may be required for specific applications and cell types.

Synthesis of 4-Hydroxy-7-methylquinoline-2-carboxylic acid

A potential synthetic route could involve the reaction of 3-amino-4-methylphenol with pyruvic acid in the presence of an acid catalyst. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized synthetic workflow for 4-Hydroxy-7-methylquinoline-2-carboxylic acid.

Preparation of Stock Solutions

Causality: A concentrated stock solution in an appropriate organic solvent is necessary for accurate and reproducible dilutions into aqueous experimental media, where the probe may have lower solubility. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with most cell culture media at low final concentrations.

-

Materials:

-

4-Hydroxy-7-methylquinoline-2-carboxylic acid (solid)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

-

Procedure:

-

Accurately weigh a precise amount of 4-Hydroxy-7-methylquinoline-2-carboxylic acid (e.g., 1 mg).

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 1 mM). For 1 mg of a compound with a molecular weight of 203.19 g/mol , add 4.92 mL of DMSO for a 1 mM stock.

-

Vortex thoroughly until the solid is completely dissolved.

-

Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

-

In Vitro Spectroscopic Characterization

Causality: Before cellular application, it is essential to determine the probe's spectral properties in a relevant buffer system. This will inform the optimal instrument settings for fluorescence measurements and confirm the probe's responsiveness to its target analyte.

-

Materials:

-

1 mM stock solution of the probe in DMSO

-

Experimental buffer (e.g., PBS, HEPES, Tris-HCl at the desired pH)

-

Analyte stock solution (e.g., 10 mM ZnCl₂ in deionized water)

-

Quartz cuvettes

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Determine Excitation and Emission Maxima:

-

Dilute the probe stock solution to a final concentration of 1-10 µM in the experimental buffer.

-

Record the absorbance spectrum using a UV-Vis spectrophotometer to identify the absorption maximum (λabs).

-

Using the spectrofluorometer, set the excitation wavelength to the λabs and scan the emission spectrum to find the emission maximum (λem).

-

Set the emission wavelength to the λem and scan the excitation spectrum to find the excitation maximum (λex).

-

-

Titration with Analyte:

-

To a cuvette containing the probe at a fixed concentration (e.g., 5 µM) in buffer, incrementally add small aliquots of the analyte stock solution.

-

After each addition, mix gently and record the fluorescence emission spectrum.

-

Plot the fluorescence intensity at the λem against the analyte concentration to determine the detection range and binding affinity.

-

-

Live-Cell Imaging Protocol

Causality: This protocol outlines the steps for loading the fluorescent probe into live cells and visualizing its intracellular distribution and response to a stimulus. The goal is to achieve sufficient intracellular probe concentration for a strong signal without causing cytotoxicity.

Caption: Step-by-step workflow for live-cell imaging with a fluorescent probe.

-

Cell Preparation:

-

Seed the cells of interest (e.g., HeLa, HEK293) onto glass-bottom dishes or chamber slides appropriate for fluorescence microscopy.

-

Culture the cells in a suitable medium until they reach the desired confluency (typically 60-80%).

-

-

Probe Loading:

-

Prepare a working solution of 4-Hydroxy-7-methylquinoline-2-carboxylic acid by diluting the DMSO stock into pre-warmed cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The final concentration typically ranges from 1 to 10 µM. It is crucial to keep the final DMSO concentration below 0.5% to avoid cytotoxicity.

-

Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal loading time should be determined empirically.

-

After incubation, remove the loading solution and wash the cells two to three times with pre-warmed medium or buffer to remove any extracellular probe.

-

-

Fluorescence Microscopy:

-

Mount the dish or slide on the stage of a fluorescence microscope equipped with the appropriate filter set (determined from the in vitro spectroscopic characterization).

-

Acquire images using the optimal excitation and emission wavelengths.

-

If investigating the response to a stimulus (e.g., addition of a metal ion), acquire a baseline image before adding the stimulus and then capture a time-series of images to monitor the change in fluorescence.

-

Data Analysis and Interpretation

The analysis will depend on the specific experiment. For quantitative analysis of fluorescence changes, image analysis software (e.g., ImageJ/Fiji) can be used to measure the mean fluorescence intensity within defined regions of interest (ROIs), such as individual cells or subcellular compartments. The change in fluorescence can then be correlated with the experimental conditions.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No/Weak Fluorescence Signal | - Insufficient probe concentration or incubation time.- Incorrect filter set on the microscope.- Photobleaching. | - Increase probe concentration or incubation time.- Verify filter specifications match the probe's λex/λem.- Reduce excitation light intensity or exposure time. |

| High Background Fluorescence | - Incomplete removal of extracellular probe.- Probe binding to the dish/slide surface. | - Increase the number and duration of wash steps.- Use high-quality, low-fluorescence imaging dishes. |

| Cell Death/Toxicity | - Probe concentration is too high.- DMSO concentration is too high.- Prolonged incubation or light exposure. | - Perform a dose-response curve to determine the optimal, non-toxic probe concentration.- Ensure the final DMSO concentration is <0.5%.- Minimize incubation time and light exposure. |

References

- Vertex AI Search. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.

-

Chenoweth, D. M., et al. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH. Retrieved from 2

-

Farha, F., et al. (n.d.). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences (RSC Publishing). Retrieved from 6

- Tian, Y., et al. (2020). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry - ACS Publications.

- Arabian Journal of Chemistry. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells.

- ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism.

- Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

- Alfa Chemistry. (n.d.). CAS 75434-10-5 7-Methylquinoline-2-carboxylic acid.

- MDPI. (n.d.). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

"NMR spectroscopy techniques for 4-Hydroxy-7-methylquinoline-2-carboxylic acid"

Abstract

This guide details the structural elucidation of 4-Hydroxy-7-methylquinoline-2-carboxylic acid (also known as 7-Methylkynurenic acid).[1] While the IUPAC name suggests a hydroxy-quinoline structure, solution-state NMR in polar aprotic solvents (DMSO-d₆) reveals a dominant 4-quinolone (keto) tautomer.[1] This protocol addresses the specific challenges of solubility, tautomeric equilibrium, and the unambiguous assignment of the quaternary carbons using 1D and 2D NMR techniques.[1]

Introduction & Chemical Context

7-Methylkynurenic acid is a potent antagonist at the glycine site of the NMDA receptor.[1] Structurally, it presents two critical analytical challenges:

-

Tautomerism: The molecule exists in dynamic equilibrium between the enol (4-hydroxy) and keto (4-oxo-1,4-dihydro) forms.[1] In DMSO-d₆, the equilibrium shifts almost exclusively to the keto form, significantly affecting chemical shift predictions.[1]

-

Solubility: The zwitterionic nature of the carboxylic acid and the basic nitrogen leads to poor solubility in non-polar solvents (CDCl₃) and neutral water.[1]

Tautomeric Equilibrium (The "Hidden" Structure)

Researchers often look for a phenolic -OH signal.[1] However, in DMSO, the proton resides on the nitrogen (N1), and the C4 position exhibits ketone character.[1]

Figure 1: Tautomeric shift. In polar media, the equilibrium favors the 4-quinolone form, characterized by a downfield C4 signal (~177 ppm).[1]

Sample Preparation Protocol

Safety Note: This compound is a bioactive NMDA antagonist.[1] Handle with standard PPE.[1]

Method A: Standard Characterization (Recommended)

-

Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS.[1]

-

Concentration: 10–15 mg in 600 µL solvent.

-

Procedure:

Method B: Aqueous Studies (Physiological Mimic)

-

Solvent: D₂O with NaOD (Sodium Deuteroxide).[1]

-

Rationale: The molecule is insoluble in neutral D₂O.[1] It must be converted to its dianion (carboxylate + phenolate/enolate) to dissolve.[1]

-

Procedure: Add 1-2 equivalents of NaOD (40% in D₂O) to solubilize.[1] Note: This locks the molecule in a specific ionic state, shifting peaks upfield compared to DMSO.[1]

1H NMR Assignment Strategy (400 - 600 MHz)

In DMSO-d₆, the spectrum is defined by a characteristic singlet for H3 and an AMX-type aromatic pattern for the benzenoid ring (due to the 7-methyl substituent).[1]

Table 1: Expected 1H NMR Chemical Shifts (DMSO-d₆)

| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |

| COOH | 13.0 - 14.0 | Broad Singlet | 1H | Carboxylic acid proton.[1] Often invisible if water content is high.[1] |

| NH (N1) | 11.5 - 12.0 | Broad Singlet | 1H | Diagnostic: Confirms the quinolone (keto) tautomer.[1] |

| H5 | 8.05 | Doublet (J~8.[1]5) | 1H | Deshielded by peri-interaction with C4-carbonyl.[1] |

| H8 | 7.75 | Singlet (broad) | 1H | Isolated by 7-Me.[1] May show tiny meta-coupling to H6.[1] |

| H6 | 7.25 | dd (J~8.5, 1.[1]5) | 1H | Coupled ortho to H5 and meta to H8. |

| H3 | 6.60 - 6.90 | Singlet | 1H | Diagnostic: Olefinic proton of the quinolone ring.[1] Very sharp. |

| 7-CH₃ | 2.45 | Singlet | 3H | Methyl group attached to the aromatic ring.[1] |

Self-Validation Check:

-

Is the H3 peak a singlet around 6.7 ppm? (Yes = 2-substituted quinolone).[1][2][3][4]

-

Is the H8 peak a singlet/broad singlet? (Yes = 7-substitution blocks ortho coupling).[1]

-

Is the NH visible? (If yes, the sample is dry; if no, check for water exchange).[1]

13C NMR & 2D Elucidation

The carbon spectrum is the ultimate proof of structure, particularly for distinguishing the carboxylic acid from the C4 ketone.[1]

Table 2: Key 13C NMR Shifts (DMSO-d₆)

| Carbon | Shift (δ, ppm) | Type | HMBC Correlations (Optimized for 8Hz) |

| C4 (C=O) | 177.0 | Quaternary | Strong correlation from H5 and H3 .[1] |

| COOH | 162.0 - 165.0 | Quaternary | Correlation from H3 (weak/long range).[1] |

| C2 | 145.0 - 150.0 | Quaternary | Strong correlation from H3 .[1] |

| C7 | ~142.0 | Quaternary | Strong correlation from 7-CH₃ .[1] |

| C3 | ~106.0 - 108.0 | CH | HSQC to H3 singlet.[1] |

Experimental Workflow (DOT Diagram):

Figure 2: Step-by-step elucidation workflow. The HMBC step is critical to link the isolated methyl group to the core ring.[1]

Detailed Experimental Parameters

To ensure reproducibility and "Trustworthiness" (E-E-A-T), use these specific acquisition parameters.

A. 1H NMR (Quantitative)

-

Pulse Angle: 30° (to ensure relaxation).

-

Relaxation Delay (d1): 5.0 seconds . (Crucial: The H3 and aromatic protons relax slowly; short delays will distort integration ratios).[1]

-

Scans (ns): 16 or 64.

-

Spectral Width: 15 ppm (to catch the COOH/NH).[1]

B. HMBC (Heteronuclear Multiple Bond Correlation)

-

Optimization: Set long-range coupling constant (

) to 8 Hz . -

Why? The coupling between the methyl protons and C7, or H3 and C4/C2, typically falls in the 7-9 Hz range.[1]

-

Interpretation: Look for the cross-peak between the Methyl (2.45 ppm) and C7 (~142 ppm) .[1] This anchors the substituent position.[1]

Troubleshooting Common Issues

| Symptom | Cause | Solution |

| Broad/Missing COOH or NH | Chemical exchange with water in DMSO.[1] | Dry the sample or add a molecular sieve.[1] Alternatively, ignore if structural assignment is otherwise clear. |

| Double Peaks (Split signals) | Rotamers or impurities? | Unlikely for this rigid system.[1] Check for dimerization . Run the sample at 50°C to break H-bonds and sharpen peaks. |

| H3 Peak Missing | Deuterium exchange. | If using D₂O/NaOD, the H3 proton is acidic and can exchange with D₂O over time (disappearing from 1H spectrum).[1] |

References

-

ChemicalBook. (2023).[1] NMR Spectrum of 7-Methylkynurenic Acid (Generic Quinoline Derivatives).

-

National Institute of Standards and Technology (NIST). Kynurenic Acid Derivatives Mass/NMR Data.

-

SDBS. Spectral Database for Organic Compounds, SDBS No. 1358 (Related: 4-Hydroxyquinoline-2-carboxylic acid). [1]

-

PubChem. 7-Methylkynurenic acid Compound Summary. [1]

-

Gottlieb, H. E., et al. (1997).[1][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] J. Org.[1][5][6] Chem. (For DMSO/Water impurity validation). [1]

Sources

Application Note: 4-Hydroxy-7-methylquinoline-2-carboxylic Acid (7-MeKA) in Drug Design

[1]

Introduction & Pharmacological Significance[1][2]

4-Hydroxy-7-methylquinoline-2-carboxylic acid, commonly referred to as 7-Methylkynurenic Acid (7-MeKA) , is a pivotal tool compound in neuropharmacology.[1] It functions as a competitive antagonist at the glycine co-agonist site (strychnine-insensitive site) of the N-methyl-D-aspartate (NMDA) receptor.[1]

While the endogenous parent compound, Kynurenic Acid (KYNA), is a broad-spectrum antagonist with low affinity, the introduction of a methyl group at the 7-position significantly alters the molecule's lipophilicity and binding kinetics. In drug design, 7-MeKA serves two critical roles:

-

Pharmacophore Validation: It helps define the hydrophobic tolerance of the receptor's binding pocket (specifically the region interacting with the quinoline benzenoid ring).

-

Neuroprotective Scaffold: It acts as a lead structure for developing agents against excitotoxicity-mediated disorders (e.g., stroke, neuropathic pain) without the severe side effects associated with ion-channel blockers (like MK-801).[1]

Chemical Biology & Structure-Activity Relationship (SAR)

The potency of kynurenic acid derivatives is governed by substitution on the benzenoid ring. The 7-position is critical for hydrophobic interaction within the glycine binding pocket.[1]

SAR Logic[1]

-

Parent (KYNA): Weak affinity (IC50 ~ 40-50 µM).[1]

-

7-Chloro (7-Cl-KYNA): High affinity (IC50 ~ 0.5 µM).[1][2] The electron-withdrawing chlorine enhances acidity and lipophilic interaction.[1]

-

7-Methyl (7-MeKA): Moderate-High affinity.[1] The methyl group probes the steric bulk tolerance of the pocket. Unlike the chloro-derivative, the methyl group is electron-donating, which slightly alters the pKa of the 4-hydroxyl group (tautomerizing to 4-keto), affecting hydrogen bond donor capability.[1]

Visualization: Pharmacophore Mapping

The following diagram illustrates the structural logic used to optimize this scaffold.

Figure 1: Pharmacophore dissection of the Kynurenic Acid scaffold.[1] The 7-position is the primary modulator of potency via hydrophobic interactions.[1]

Protocol: Chemical Synthesis (Conrad-Limpach Method)[1]

Objective: Synthesize high-purity 4-hydroxy-7-methylquinoline-2-carboxylic acid for biological assay. Principle: This protocol utilizes the thermal cyclization of an enamine formed from m-toluidine and dimethyl acetylenedicarboxylate (DMAD).[1]

Materials

-

m-Toluidine (CAS: 108-44-1)[1]

-

Dimethyl acetylenedicarboxylate (DMAD) (CAS: 762-42-5)[1]

-

Diphenyl ether (Dowtherm A)

-

Methanol, NaOH, HCl

Step-by-Step Methodology

-

Enamine Formation (Michael Addition):

-

Dissolve m-toluidine (10 mmol) in anhydrous methanol (20 mL).

-

Dropwise add DMAD (10 mmol) at 0°C under stirring.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Evaporate solvent to yield the yellow oily enamine intermediate (dimethyl (3-methylanilino)maleate).[1]

-

-

Thermal Cyclization (Conrad-Limpach):

-

Heat diphenyl ether (20 mL) to 250°C (reflux).

-

Critical Step: Add the enamine intermediate dropwise into the boiling solvent. Rapid addition is necessary to prevent polymerization, but caution is required due to vigorous boiling.

-

Maintain reflux for 30 minutes. The solution will darken.

-

Cool to RT. Add hexane (50 mL) to precipitate the ester product.[1] Filter and wash with hexane.

-

-

Hydrolysis (Saponification):

Self-Validation Check:

Protocol: In Vitro NMDA Glycine-Site Binding Assay[1][5][6]

Objective: Determine the binding affinity (

Materials

-

Tissue: Rat Cerebral Cortex membranes (washed and frozen).

-

Radioligand:

-MDL 105,519 (High affinity glycine antagonist) or -

Non-specific control: 1 mM Glycine or 100 µM 5,7-Dichlorokynurenic acid.[1]

-

Buffer: 50 mM Tris-Acetate, pH 7.4.

Workflow Diagram

Figure 2: Radioligand displacement workflow for determining binding affinity.

Detailed Procedure

-

Membrane Prep: Thaw rat cortical membranes.[1] Wash 3x in Tris-Acetate buffer to remove endogenous glycine (Critical: Endogenous glycine interferes with the assay). Resuspend to a protein concentration of 0.2 mg/mL.

-

Plate Setup: Use a 96-well plate format.

-

Incubation: Incubate for 60 minutes at 4°C. (Low temperature prevents receptor degradation and reduces low-affinity specific binding).

-

Harvesting: Rapidly filter through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding). Wash 3x with ice-cold buffer.[1]

-

Data Analysis: Plot % Specific Binding vs. Log[7-MeKA]. Fit to a one-site competition model to derive

.[1] Calculate

Application Data & Troubleshooting

Expected Results

| Compound | IC50 (Glycine Site) | Solubility (pH 7.[1]4) | BBB Permeability |

| Glycine | ~0.2 µM | High | Low |

| 7-Cl-KYNA | 0.5 - 1.0 µM | Low | Very Low |

| 7-MeKA | 2.0 - 5.0 µM | Low | Very Low |

| MK-801 | Inactive (Channel blocker) | High | High |

Troubleshooting Guide

-

Issue: High Non-Specific Binding.

-

Issue: Poor Solubility of 7-MeKA.

Drug Design Implications: Crossing the Barrier

A major limitation of 4-Hydroxy-7-methylquinoline-2-carboxylic acid is its inability to cross the Blood-Brain Barrier (BBB) due to the polar carboxylic acid and hydroxyl groups.[1]

Current Strategies:

-

Prodrugs: Esterification of the C2-carboxylic acid (e.g., ethyl or glucose esters) increases lipophilicity. The ester is hydrolyzed by brain esterases to release the active 7-MeKA.[1]

-

Bioisosteres: Replacing the carboxylic acid with a phosphonate or tetrazole ring to alter pKa and transport properties.

References

-

Leeson, P. D., et al. (1991).[4] Kynurenic acid derivatives.[5][4][6] Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor.[1][2][7] Journal of Medicinal Chemistry.[1][4][8]

-

Kemp, J. A., et al. (1988). 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex.[1][2][7] Proceedings of the National Academy of Sciences.

-

Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews.[1]

-

McQuaid, L. A., et al. (1992). Rigid analogues of glycine site NMDA antagonists: synthesis and structure-activity relationships.[1] Journal of Medicinal Chemistry.[1][4][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The glycine site of the N-methyl-D-aspartate receptor channel: differences between the binding of HA-966 and of 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 6. researchgate.net [researchgate.net]

- 7. Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Importance of Modulating Kynurenic Acid Metabolism—Approaches for the Treatment of Dementia | MDPI [mdpi.com]

Application Notes and Protocols for the Development of Enzyme Inhibitors with a Quinoline Scaffold

Introduction: The Quinoline Scaffold as a Privileged Structure in Enzyme Inhibition

The quinoline scaffold, a bicyclic aromatic heterocycle, holds a position of prominence in medicinal chemistry and drug discovery. Its rigid structure, coupled with numerous sites for functionalization, provides a versatile framework for the design of potent and selective enzyme inhibitors. The presence of a nitrogen atom influences the electronic properties of the ring system, allowing for a range of interactions with biological targets. This adaptability has led to the development of numerous FDA-approved drugs incorporating the quinoline motif, particularly in the realms of oncology and infectious diseases.

Quinoline-based compounds have demonstrated inhibitory activity against a wide array of enzyme classes, including but not limited to:

-

Kinases: Crucial regulators of cellular signaling pathways, often implicated in cancer.

-

Acetylcholinesterase (AChE): A key enzyme in the nervous system, targeted for the treatment of Alzheimer's disease.

-

Carbonic Anhydrases (CAs): Involved in pH regulation and other physiological processes, with inhibitors used as diuretics and for other therapeutic purposes.

-

DNA-Interacting Enzymes: Including topoisomerases, polymerases, and DNA methyltransferases, which are critical for DNA replication and repair.

-

Tubulin: The protein subunit of microtubules, a target for anticancer agents that disrupt cell division.

This guide provides a comprehensive overview of the key stages in the development of enzyme inhibitors based on the quinoline scaffold, from initial synthesis and screening to lead optimization. The protocols and insights provided are intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable chemical scaffold.

Part 1: Synthesis of a Quinoline-Based Compound Library

The successful development of quinoline-based enzyme inhibitors begins with the synthesis of a diverse library of compounds. The choice of synthetic route will depend on the desired substitution patterns and the available starting materials. Several classical and modern methods are at the disposal of the medicinal chemist.

Foundational Synthetic Strategies

A number of named reactions have stood the test of time for their reliability in constructing the quinoline core:

-

Skraup Synthesis: This is a classic method involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. While effective, the reaction can be highly exothermic and may require careful control.

-

Friedländer Annulation: This strategy involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This method is often catalyzed by acids or bases.

-

Combes Quinoline Synthesis: In this reaction, an aniline is reacted with a β-diketone under acidic conditions.

-

Doebner-von Miller Reaction: This method utilizes the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of a Lewis or Brønsted acid.

A Modern One-Pot Approach: Graphene Oxide-Catalyzed Friedländer Annulation

Recent advances have focused on developing more efficient and environmentally friendly "green" synthetic methods. One such approach is the use of graphene oxide as a heterogeneous catalyst in the Friedländer annulation. This method offers high yields, shorter reaction times, and the ability to recycle the catalyst.

Protocol: One-Pot Synthesis of a Functionalized Quinoline

-

Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl carbonyl compound (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and graphene oxide (20 mg).

-

Solvent Addition: Add methanol (5 mL) to the flask.

-

Reaction Conditions: Stir the mixture at 70°C.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the graphene oxide catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Graphene Oxide as a Catalyst: The acidic nature of graphene oxide, due to the presence of carboxylic acid and hydroxyl groups on its surface, facilitates the condensation and cyclization steps of the Friedländer annulation. Its large surface area also enhances the reaction rate.

-

Methanol as Solvent: Methanol is a suitable solvent for this reaction as it effectively dissolves the reactants and is relatively easy to remove during work-up.

-

Excess of α-Methylene Carbonyl Compound: A slight excess of the α-methylene carbonyl compound is used to ensure the complete consumption of the limiting 2-aminoaryl carbonyl compound.

Troubleshooting Common Synthetic Issues

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction, side reactions, or purification losses. | Optimize reaction time and temperature. Ensure anhydrous conditions if necessary. Re-evaluate the purification strategy. |

| Tar Formation | Harsh reaction conditions (e.g., strong acids, high temperatures) leading to polymerization. | Use milder catalysts or reaction conditions. In the Skraup synthesis, add a moderator like ferrous sulfate. |

| Difficulty in Purification | Presence of closely related impurities or residual starting materials. | Employ alternative purification techniques such as recrystallization or preparative HPLC. |

| Poor Solubility of Reactants | Inappropriate solvent choice. | Screen a range of solvents to find one that provides adequate solubility for all reactants at the desired reaction temperature. |

Part 2: High-Throughput Screening (HTS) for Enzyme Inhibition